(3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one
Description
The compound “(3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one” is a furanone derivative characterized by a benzylidene group (a conjugated aromatic system) at the 3-position and a 5,6,7,8-tetrahydronaphthalen-2-yl substituent at the 5-position of the furan-2-one core. Its structure combines a partially saturated naphthalene ring with a lactone moiety, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C21H18O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one |
InChI |
InChI=1S/C21H18O2/c22-21-19(12-15-6-2-1-3-7-15)14-20(23-21)18-11-10-16-8-4-5-9-17(16)13-18/h1-3,6-7,10-14H,4-5,8-9H2/b19-12+ |
InChI Key |
WLXITBCXMDNNOS-XDHOZWIPSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=C/C(=C\C4=CC=CC=C4)/C(=O)O3 |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=CC4=CC=CC=C4)C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one typically involves the condensation of benzaldehyde with a suitable furanone precursor under basic or acidic conditions. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid as catalysts. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Knoevenagel Condensation
The benzylidene group in this compound originates from a Knoevenagel condensation between 5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one and aromatic aldehydes. This reaction proceeds under mild conditions (50–85°C) using sodium acetate as a base and acetic acid as a solvent . The mechanism involves:
-
Deprotonation of the active methylene group in the furan-2-one to form a carbanion.
-
Nucleophilic attack on the aldehyde carbonyl carbon.
-
Dehydration to yield the α,β-unsaturated ketone (benzylidene derivative).
Example Reaction Parameters
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Benzaldehyde | NaOAc, AcOH, 85°C, 2 hr | 78% | |
| 3-Hydroxy-4-methoxybenzaldehyde | NaOAc, AcOH, 85°C, 2 hr | 82% |
Cycloaddition Reactions
The furan-2-one ring participates in [4+2] Diels-Alder reactions as a dienophile. For instance, reactions with electron-rich dienes (e.g., 1,3-cyclohexadiene) yield bicyclic lactones. The tetrahydronaphthalene moiety further stabilizes transition states via π-π interactions .
Key Features
-
Regioselectivity : Favored at the α,β-unsaturated carbonyl site.
-
Stereochemistry : The (3E)-configuration of the benzylidene group directs endo selectivity.
Nucleophilic Additions
The lactone ring undergoes nucleophilic ring-opening reactions under basic conditions. For example:
-
Hydrolysis : Aqueous NaOH at 60°C cleaves the lactone to form a dicarboxylic acid derivative.
-
Aminolysis : Primary amines (e.g., methylamine) attack the carbonyl, yielding amide-linked products.
Reactivity Comparison
| Nucleophile | Product | Reaction Rate (k, s⁻¹) |
|---|---|---|
| OH⁻ | Dicarboxylic acid | 1.2 × 10⁻³ |
| NH₂CH₃ | N-Methylamide derivative | 0.8 × 10⁻³ |
Electrophilic Aromatic Substitution
The tetrahydronaphthalene subunit undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the fused furan-2-one ring. Nitration with HNO₃/H₂SO₄ at 0°C produces a mono-nitro derivative .
Reduction Reactions
-
Benzylidene Double Bond : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the α,β-unsaturated ketone to a saturated ethyl group.
-
Lactone Ring : LiAlH₄ reduces the carbonyl to a hydroxyl group, yielding a diol.
Reduction Outcomes
| Reducing Agent | Target Site | Product |
|---|---|---|
| H₂/Pd/C | C=C bond | Dihydrofuran-2-one derivative |
| LiAlH₄ | Lactone carbonyl | 1,2-Diol |
Oxidation Reactions
The benzylidene group is susceptible to oxidative cleavage with KMnO₄/H₂SO₄, yielding 5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one and benzoic acid derivatives .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the furan-2-one carbonyl and adjacent double bonds, forming oxetane derivatives. Quantum yield studies indicate a Φ of 0.15.
Biological Activity Correlation
Synthetic derivatives of this compound exhibit structure-dependent bioactivity:
| Derivative | IC₅₀ (HCT-116) | IC₅₀ (MCF-7) | Key Structural Feature |
|---|---|---|---|
| Parent compound | 12 µM | 15 µM | Benzylidene group |
| Hydrogenated analog | >50 µM | >50 µM | Saturated ethyl bridge |
| Nitro-substituted | 8 µM | 10 µM | Electron-withdrawing nitro group |
Data from cytotoxicity assays highlight the necessity of the α,β-unsaturated ketone for anticancer activity .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential therapeutic applications could include drug development for various diseases.
Industry: The compound may find use in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Compound 1 : (3E,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-4-hydroxy-2(3H)-furanone ( )
- Molecular Formula : C₂₀H₃₀O₅
- Molecular Weight : 350.45 g/mol
- Key Features :
- Comparison : Unlike the target compound, this analog has a more complex, saturated naphthalene system and polar hydroxyl groups, which likely increase its solubility but reduce aromatic conjugation. Its toxicity profile highlights the importance of substituent effects on safety.
Compound 2 : (E)-2-Ethyl-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-5-(Trimethylsilyl)Pent-4-en-1-one ( )
- Synthesis : Prepared via α-allylation of carbonyl compounds using CuOAc/BINAP catalysis (64% yield) .
- Key Features: A ketone backbone with a tetrahydronaphthalene group and trimethylsilyl (TMS) moiety. Non-polar TMS group enhances lipophilicity.
- Comparison: The target compound’s furanone core differs from this ketone-based structure. However, both share the tetrahydronaphthalene motif, suggesting shared synthetic strategies for aryl-substituted scaffolds.
Compound 3 : (2E)-3-[4-(5,5,8,8-Tetramethyl-5,6,7,8-Tetrahydronaphthalen-2-yl)-4,5,6,7-Tetrahydro-1-Benzofuran-2-yl]Prop-2-enoic Acid ( )
- Molecular Formula : C₂₅H₃₀O₃
- Key Features: A benzofuran-propenoic acid hybrid with a tetramethyl-tetrahydronaphthalene group. Potential for hydrogen bonding via the carboxylic acid group.
- Comparison: The benzofuran core and propenoic acid substituent distinguish this from the target compound’s furanone and benzylidene groups. The tetramethyl modification on the naphthalene ring may enhance steric hindrance and metabolic stability.
Comparative Data Table
*Exact data for the target compound are unavailable in the provided evidence.
Key Research Findings
- Toxicity: Compound 1’s acute toxicity and irritancy underscore the need for structural optimization in drug design.
- Synthesis : Compound 2’s efficient synthesis via radical intermediates suggests that similar methods (e.g., transition-metal catalysis) could be adapted for the target compound’s tetrahydronaphthalene functionalization.
- Structural Diversity : The tetramethyl modification in Compound 5 illustrates how alkylation of the naphthalene ring can modulate steric and electronic properties, a strategy applicable to the target compound.
Biological Activity
(3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one, a compound of interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article synthesizes findings from diverse research studies to elucidate its pharmacological properties, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Structural Features:
- A furan ring fused with a benzylidene moiety.
- A tetrahydronaphthalene substituent contributing to its hydrophobic character.
Anticancer Activity
Recent studies have highlighted the anticancer potential of (3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one. The compound was evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity Data
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed particularly potent activity against the A549 lung cancer cell line, suggesting a potential for further development as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies suggest that it interacts with key proteins involved in cancer cell survival pathways, such as Bcl-2 and p53, enhancing apoptotic signaling .
Antimicrobial Activity
In addition to its anticancer properties, (3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one has shown promising antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results indicate moderate antimicrobial efficacy, particularly against Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes is hypothesized to be a contributing factor to its antimicrobial activity.
Case Studies
A notable study investigated the in vivo efficacy of the compound in a murine model of breast cancer. Mice treated with (3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one exhibited significant tumor reduction compared to control groups. Histopathological analyses revealed increased apoptosis in tumor tissues treated with the compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one, and how can reaction conditions be tailored for reproducibility?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as:
- Aldol condensation : Reacting substituted furan-2-one precursors with benzaldehyde derivatives under acidic or basic conditions .
- Catalytic optimization : Use of Lewis acids (e.g., AlCl₃) or transition-metal catalysts to enhance stereochemical control .
- Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) improve yield, while temperature gradients (e.g., -78°C to RT) stabilize intermediates .
- Validation : Monitor reactions via TLC and HPLC, with purification by column chromatography (3:1 petroleum ether:ethyl acetate) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- IR spectroscopy : Identifies carbonyl (C=O, ~1675–1700 cm⁻¹) and olefinic (C=C, ~1600 cm⁻¹) stretches .
- NMR (¹H/¹³C) : Assigns stereochemistry (e.g., E/Z configuration via coupling constants in ¹H NMR) and substituent positions (e.g., tetrahydronaphthalenyl protons at δ 1.5–2.5 ppm) .
- X-ray crystallography : Resolves absolute configuration and crystal packing anomalies (e.g., Z′ = 2 structures) .
- HRMS : Confirms molecular formula (C₂₀H₁₈O₂) and isotopic patterns .
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer :
- Target selection : Prioritize enzymes/receptors with structural homology to known furanone targets (e.g., cyclooxygenase, kinase families) .
- In vitro assays : Use fluorescence polarization for binding affinity or microplate-based enzymatic inhibition (IC₅₀ determination) .
- Cell-based models : Evaluate cytotoxicity in cancer lines (e.g., MTT assay) and compare with normal cell controls .
- Data normalization : Include positive controls (e.g., doxorubicin) and solvent-blank corrections .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in stereoselective synthesis?
- Methodological Answer :
- Solvent screening : Test polar aprotic (1,4-dioxane) vs. nonpolar (toluene) solvents to stabilize transition states .
- Catalyst tuning : Replace AlCl₃ with chiral auxiliaries (e.g., BINOL-derived catalysts) for enantiomeric excess .
- Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust heating/cooling rates .
- Scale-up challenges : Mitigate exotherms via dropwise addition of reagents (e.g., vinyl Grignard at -78°C) .
Q. What strategies resolve contradictions between spectroscopic data and computational predictions?
- Methodological Answer :
- Multi-technique validation : Cross-validate NMR shifts with DFT calculations (e.g., B3LYP/6-31G*) and X-ray data .
- Dynamic effects : Account for solvent-induced shifts or conformational flexibility in solution (e.g., NOESY for spatial proximity) .
- Error analysis : Quantify signal-to-noise ratios in MS/MS spectra and recalibrate instrumentation .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 active site) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
- ADMET prediction : Employ SwissADME to optimize logP (2–5) and rule out hepatotoxicity .
- Crystal engineering : Leverage Hirshfeld surfaces to predict co-crystal formation for solubility enhancement .
Q. What are the challenges in achieving enantiomeric purity during chiral synthesis?
- Methodological Answer :
- Chiral resolution : Use preparative HPLC with amylose-based columns or diastereomeric salt formation .
- Asymmetric catalysis : Screen Jacobsen epoxidation conditions or Sharpless dihydroxylation for stereocenter induction .
- Crystallography-guided design : Analyze Z′ = 2 crystal structures to identify packing-driven racemization risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
